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Compound of Interest

Compound Name:
Methyl 7-aminoheptanoate

hydrochloride

Cat. No.: B142789 Get Quote

Introduction
Methyl 7-aminoheptanoate hydrochloride (C₈H₁₈ClNO₂) is a bifunctional organic molecule

featuring a terminal primary amine and a methyl ester functionality.[1][2] Its utility is significant

in synthetic chemistry, particularly as a linker in the development of PROTACs (Proteolysis

Targeting Chimeras) and as a building block for novel polymers and pharmaceutical

intermediates. The hydrochloride salt form enhances stability and aqueous solubility, making it

amenable to a variety of reaction conditions and biological applications.

Given its role as a critical synthetic intermediate, rigorous characterization is imperative to

ensure identity, purity, and quality. This application note provides a comprehensive guide to the

analytical techniques for the thorough characterization of Methyl 7-aminoheptanoate
hydrochloride, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties
A foundational aspect of characterization involves the determination of fundamental

physicochemical properties. These parameters are crucial for handling, formulation, and

predicting the behavior of the compound in subsequent applications.
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Property Value Source

Molecular Formula C₈H₁₈ClNO₂ [1][2]

Molecular Weight 195.69 g/mol [1][2]

CAS Number 17994-94-4 [1]

Appearance Off-white to pink solid [1]

Melting Point 119-121 °C [3]

Solubility

Soluble in organic solvents

such as ethanol and methanol.

[3] The hydrochloride salt form

generally confers good water

solubility.

Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of Methyl 7-aminoheptanoate hydrochloride. The following sections detail the

principles and protocols for the most pertinent analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen

framework of Methyl 7-aminoheptanoate hydrochloride.

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Deuterated

water (D₂O) or methanol-d₄ are suitable choices due to the compound's polarity. The addition

of D₂O can also be used to identify the exchangeable protons of the amine group.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~3.67 s 3H -OCH₃

Singlet due to no

adjacent protons.

Deshielded by

the adjacent

oxygen atom.

~2.95 t 2H -CH₂-NH₃⁺

Triplet due to

coupling with the

adjacent CH₂

group.

Deshielded by

the positively

charged amino

group.

~2.35 t 2H -CH₂-C=O

Triplet due to

coupling with the

adjacent CH₂

group.

Deshielded by

the carbonyl

group.

~1.65 m 4H
-CH₂-CH₂-NH₃⁺,

-CH₂-CH₂-C=O

Overlapping

multiplets from

the two

methylene

groups adjacent

to the terminal

functional

groups.
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~1.35 m 4H -(CH₂)₂-

Multiplet from the

central

methylene

groups in the

alkyl chain.

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Chemical Shift (ppm) Assignment Rationale

~175.0 C=O Carbonyl carbon of the ester.

~52.0 -OCH₃ Methyl carbon of the ester.

~39.5 -CH₂-NH₃⁺
Carbon adjacent to the amino

group.

~33.0 -CH₂-C=O
Carbon adjacent to the

carbonyl group.

~28.0, 26.0, 24.0 -(CH₂)₃-
Methylene carbons of the alkyl

chain.

Protocol for ¹H and ¹³C NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of Methyl 7-aminoheptanoate
hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

D₂O or Methanol-d₄) in a clean, dry NMR tube.

Instrument Setup:

Use a standard 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the corresponding nuclei in the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar,

charged compound.

Causality of Experimental Choices: ESI is chosen as it is well-suited for polar and ionic

compounds, minimizing fragmentation and preserving the molecular ion. High-resolution mass

spectrometry (HRMS) is recommended for accurate mass measurement to confirm the

elemental composition.
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Expected Mass Spectrum (ESI-MS)

Positive Ion Mode: The primary observed species will be the molecular ion [M-Cl]⁺,

corresponding to the free amine form of the molecule.

Calculated m/z for [C₈H₁₈NO₂]⁺: 160.1332

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may

occur. Common fragmentation pathways for primary amines involve alpha-cleavage.[4] For

Methyl 7-aminoheptanoate, this could lead to the loss of alkyl radicals from the chain.

Protocol for ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of Methyl 7-aminoheptanoate
hydrochloride (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of

acetonitrile and water.

Instrument Setup:

Use an ESI-MS system, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature) to achieve a stable signal.

Data Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC

system.

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-

500).

Data Analysis:

Identify the peak corresponding to the molecular ion.

If using HRMS, compare the measured accurate mass to the theoretical mass to confirm

the elemental composition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://www.benchchem.com/product/b142789?utm_src=pdf-body
https://www.benchchem.com/product/b142789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze any observed fragment ions to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Causality of Experimental Choices: The analysis is typically performed on the solid sample

using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample

preparation.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹) Vibration Functional Group

~3000-2800 N-H stretch R-NH₃⁺ (Ammonium salt)

~2950-2850 C-H stretch Aliphatic CH₂ and CH₃

~1735 C=O stretch Ester

~1600-1500 N-H bend R-NH₃⁺ (Ammonium salt)

~1250-1000 C-O stretch Ester

Protocol for FTIR Analysis

Sample Preparation: Place a small amount of the solid Methyl 7-aminoheptanoate
hydrochloride directly onto the ATR crystal.

Instrument Setup:

Use a standard FTIR spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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The typical spectral range is 4000-400 cm⁻¹.

Data Analysis:

Perform baseline correction and other necessary spectral processing.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative

analysis. Since Methyl 7-aminoheptanoate hydrochloride lacks a strong chromophore,

derivatization or the use of a universal detector is often necessary.[5]

Causality of Experimental Choices: Reversed-phase HPLC is a common choice for polar

molecules. Due to the lack of a UV chromophore, derivatization with an agent like o-

phthalaldehyde (OPA) or dansyl chloride can be employed for UV or fluorescence detection.

Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector

(CAD) can be used for detection without derivatization.

Protocol for RP-HPLC Analysis (with ELSD/CAD)

Sample Preparation: Accurately prepare a stock solution of Methyl 7-aminoheptanoate
hydrochloride in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Prepare a

series of dilutions for linearity assessment if quantification is required.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detector: ELSD or CAD.

Data Analysis:

Integrate the peak corresponding to Methyl 7-aminoheptanoate hydrochloride.

Purity can be assessed by calculating the peak area percentage.

For quantitative analysis, a calibration curve should be constructed using standards of

known concentration.

Visualization of Analytical Workflow
The following diagram illustrates the comprehensive workflow for the characterization of Methyl
7-aminoheptanoate hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Comprehensive Characterization of
Methyl 7-aminoheptanoate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
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methyl-7-aminoheptanoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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